N-[2-(2-methylphenyl)ethyl]butanamide
Description
N-[2-(2-methylphenyl)ethyl]butanamide is a synthetic amide derivative featuring a butanamide backbone with a 2-(2-methylphenyl)ethyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol (estimated based on structural analogs). The compound’s structure combines a lipophilic aromatic moiety (2-methylphenyl) with a flexible ethyl linker, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-[2-(2-methylphenyl)ethyl]butanamide |
InChI |
InChI=1S/C13H19NO/c1-3-6-13(15)14-10-9-12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,15) |
InChI Key |
JNOJWNHBJUUVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(2-methylphenyl)ethyl]butanamide with five structurally related amides, focusing on molecular properties, substituent effects, and inferred biological implications.
Table 1: Key Properties of this compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors | Key Substituent Features |
|---|---|---|---|---|---|---|
| This compound | C₁₃H₁₉NO | 205.30 | ~3.2* | 1 | 2 | 2-methylphenyl, ethyl linker |
| N-[2-(1H-Benzimidazol-2-yl)ethyl]butanamide | C₁₃H₁₇N₃O | 231.30 | 2.1 | 2 | 3 | Benzimidazole ring (polar, aromatic) |
| 2-ethyl-N-(2-ethylphenyl)butanamide | C₁₄H₂₁NO | 219.32 | 3.8 | 1 | 2 | 2-ethylphenyl (increased lipophilicity) |
| 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide | C₁₃H₁₇N₂O₃ | 261.29 | 2.5 | 1 | 4 | Nitro group (electron-withdrawing) |
| N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide | C₁₈H₂₂N₂O₂ | 298.38 | 4.0 | 2 | 3 | Phenoxy group, amino substituent |
| 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide | C₁₃H₁₉NO₂ | 221.30 | 2.8 | 2 | 3 | Hydroxy group (enhanced polarity) |
*Estimated based on substituent contributions.
Substituent-Driven Physicochemical Differences
Aromatic Moieties: The 2-methylphenyl group in the target compound provides moderate lipophilicity (logP ~3.2), balancing membrane permeability and solubility. The 4-nitro substituent in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide lowers logP (2.5 vs. 3.8 in ethylphenyl analogs) but increases metabolic stability due to electron-withdrawing effects.
The hydroxy group in 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide increases polarity (logP 2.8) and hydrogen-bonding capacity, improving aqueous solubility but limiting passive diffusion.
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